molecular formula C11H9ClN2 B12975038 5-Chloro-2-phenylpyridin-3-amine

5-Chloro-2-phenylpyridin-3-amine

Cat. No.: B12975038
M. Wt: 204.65 g/mol
InChI Key: CYNXSINOEZMDNK-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position and a phenyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenylpyridin-3-amine typically involves the reaction of 2-phenylpyridine with chlorinating agents under controlled conditions. One common method is the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

5-Chloro-2-phenylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-5-phenylpyridin-3-amine
  • 5-Chloro-3-phenylpyridin-2-amine
  • 2-Phenylpyridine

Comparison: 5-Chloro-2-phenylpyridin-3-amine is unique due to the specific positioning of the chlorine and phenyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-2-phenylpyridin-3-amine

InChI

InChI=1S/C11H9ClN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

CYNXSINOEZMDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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